molecular formula C13H25NO3 B14010909 Methyl 6-(dipropylamino)-6-oxohexanoate CAS No. 6946-69-6

Methyl 6-(dipropylamino)-6-oxohexanoate

Cat. No.: B14010909
CAS No.: 6946-69-6
M. Wt: 243.34 g/mol
InChI Key: VLVXCYQXCDTMAR-UHFFFAOYSA-N
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Description

Methyl 6-(dipropylamino)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate chain, which is further substituted with a dipropylamino group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropylamino)-6-oxohexanoate typically involves the esterification of 6-(dipropylamino)-6-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

6-(Dipropylamino)-6-oxohexanoic acid+MethanolAcid catalystMethyl 6-(dipropylamino)-6-oxohexanoate+Water\text{6-(Dipropylamino)-6-oxohexanoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 6-(Dipropylamino)-6-oxohexanoic acid+MethanolAcid catalyst​Methyl 6-(dipropylamino)-6-oxohexanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropylamino)-6-oxohexanoate can undergo several types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of 6-(dipropylamino)-6-oxohexanoic acid.

    Reduction: Formation of 6-(dipropylamino)-6-hydroxyhexanoate.

    Substitution: Formation of 6-(dipropylamino)-6-oxohexanoic acid and methanol.

Scientific Research Applications

Methyl 6-(dipropylamino)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active carboxylic acid form. This active form can then interact with biological targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Methyl 6-(dipropylamino)-6-oxohexanoate can be compared with similar compounds such as:

    Methyl 6-amino-6-oxohexanoate: Lacks the dipropyl groups, leading to different chemical properties and biological activities.

    Ethyl 6-(dipropylamino)-6-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

    Methyl 6-(diethylamino)-6-oxohexanoate: Contains diethylamino groups instead of dipropylamino groups, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6946-69-6

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

methyl 6-(dipropylamino)-6-oxohexanoate

InChI

InChI=1S/C13H25NO3/c1-4-10-14(11-5-2)12(15)8-6-7-9-13(16)17-3/h4-11H2,1-3H3

InChI Key

VLVXCYQXCDTMAR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCCCC(=O)OC

Origin of Product

United States

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